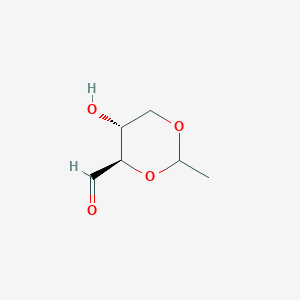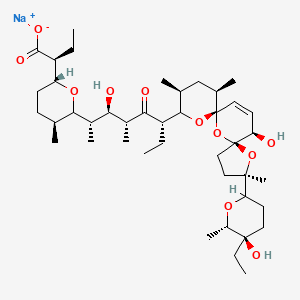
Salinomycin (Procoxacin)
Overview
Description
Salinomycin (Procoxacin) is a useful research compound. Its molecular formula is C42H69NaO11 and its molecular weight is 773.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Salinomycin (Procoxacin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salinomycin (Procoxacin) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
- Salinomycin has demonstrated the ability to induce apoptosis in various human cancer cells, including those resistant to other anticancer agents and apoptosis. It activates a distinct apoptotic pathway, independent of several known mechanisms like p53, caspase activation, and CD95/CD95L system (Fuchs et al., 2009).
- In studies on colorectal cancer, Salinomycin inhibited tumor growth and interfered with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells (Klose et al., 2016).
- Salinomycin has been found effective in sensitizing radiation-treated cancer cells by inducing G2 arrest and increasing DNA damage (Wontak Kim et al., 2012).
Effects on Cancer Stem Cells
- It is known for its efficacy in eliminating cancer stem cells (CSCs), as demonstrated in various in vitro and in vivo studies. Salinomycin targets and inhibits Wnt/β-catenin signaling, a pathway crucial for the survival and proliferation of CSCs (Zhou et al., 2013).
Mechanisms of Action
- Salinomycin's mode of action involves disrupting the intracellular ion balance, particularly affecting potassium and calcium ions, leading to cellular dysfunction and death (Boehmerle & Endres, 2011).
- It enhances the cytotoxicity of doxorubicin in multidrug-resistant cancer cells by increasing the drug uptake and decreasing its efflux, thus overcoming drug resistance mechanisms (Kwang-Youn Kim et al., 2015).
Development of Salinomycin Derivatives
- Research on Salinomycin derivatives, like its ester and amide derivatives, shows potential for increased biological activity and reduced toxicity, offering promising avenues for cancer therapy (Urbaniak et al., 2018).
Nanoparticle Formulations
- Nanoparticle formulations of Salinomycin, such as PLGA nanoparticles, have been developed to improve its solubility and reduce toxicity. These formulations show enhanced anti-cancer effects and better tumor targeting capabilities (Irmak et al., 2020).
Other Applications
- Apart from its anticancer properties, Salinomycin has been used as an anticoccidial agent in poultry and for improving nutrient absorption in animals, indicating its diverse biological activities (Miyazaki et al., 1974).
properties
IUPAC Name |
sodium;(2S)-2-[(2R,5S)-6-[(2S,3R,4R,6S)-6-[(3R,5S,7R,10S,12R,15R)-3-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33?,34-,36?,37?,39+,40+,41-,42-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-SJFKYSFGSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H]1CC[C@@H](C(O1)[C@@H](C)[C@H]([C@@H](C)C(=O)[C@@H](CC)C2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@](O4)(C)C5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salinomycin (Procoxacin) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)

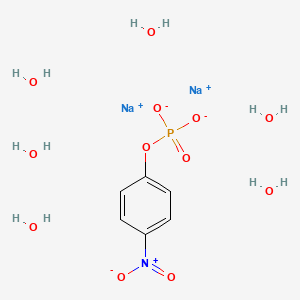
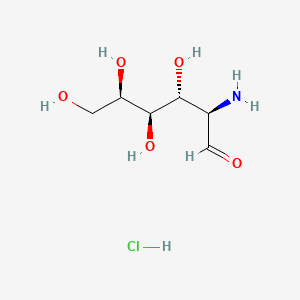
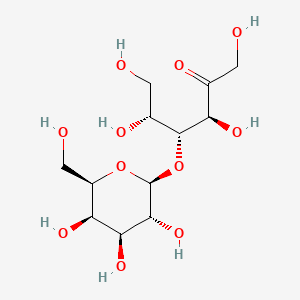
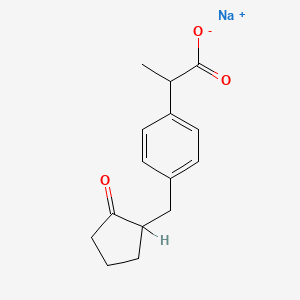
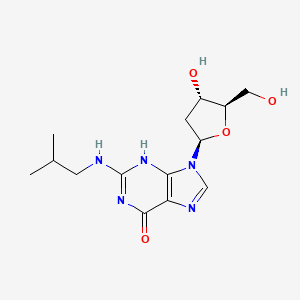

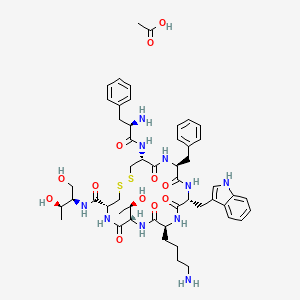
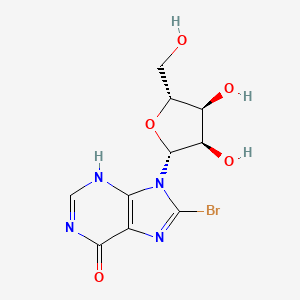
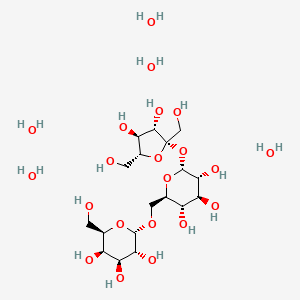
![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)
